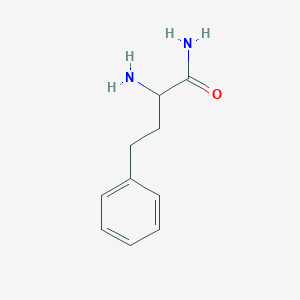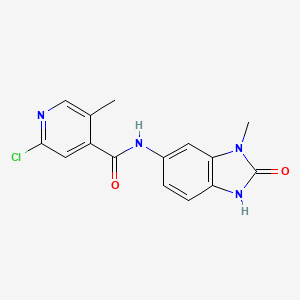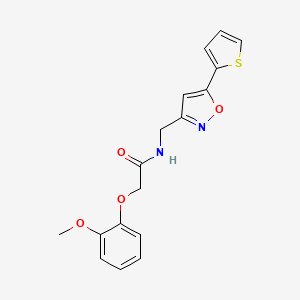
4-(pyrazin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(pyrazin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a chemical compound that has gained much attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as PZ-1 and is a piperidine-based compound that has shown promising results in preclinical studies for the treatment of various diseases.
作用機序
The mechanism of action of PZ-1 is not fully understood. However, it has been reported that PZ-1 inhibits the activity of a protein called PIM1 kinase. PIM1 kinase is involved in the regulation of cell growth and survival. Inhibition of PIM1 kinase activity by PZ-1 leads to the inhibition of cancer cell growth and induction of apoptosis. In addition, PZ-1 has been shown to inhibit the activity of other kinases, including AKT and ERK, which are also involved in cell growth and survival.
Biochemical and Physiological Effects:
PZ-1 has been shown to have biochemical and physiological effects in preclinical studies. In cancer cells, PZ-1 inhibits cell growth and induces apoptosis. In animal models of inflammation, PZ-1 reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In animal models of neurodegenerative diseases, PZ-1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
実験室実験の利点と制限
PZ-1 has several advantages for lab experiments. It is easy to synthesize and has a high yield. PZ-1 is also stable and can be stored for long periods without degradation. However, PZ-1 has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for its administration. In addition, PZ-1 has not been tested in human clinical trials, and its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for the research on PZ-1. One direction is to investigate the safety and efficacy of PZ-1 in human clinical trials. Another direction is to explore the potential therapeutic applications of PZ-1 in other diseases, such as cardiovascular diseases and metabolic disorders. In addition, further studies are needed to fully understand the mechanism of action of PZ-1 and its effects on cellular signaling pathways. Finally, the development of water-soluble formulations of PZ-1 would be beneficial for its administration in lab experiments and potential clinical applications.
Conclusion:
In conclusion, PZ-1 is a piperidine-based compound that has shown promising results in preclinical studies for the treatment of various diseases. The synthesis of PZ-1 is easy and has a high yield. PZ-1 inhibits the activity of PIM1 kinase and other kinases, leading to the inhibition of cancer cell growth, reduction of inflammation, and neuroprotective effects. PZ-1 has several advantages for lab experiments but also has limitations. Future research on PZ-1 should focus on its safety and efficacy in human clinical trials, potential therapeutic applications in other diseases, and the development of water-soluble formulations.
合成法
The synthesis of PZ-1 involves the reaction of 2-(trifluoromethyl)benzylamine with pyrazine-2-carboxylic acid to form an amide intermediate. This intermediate is then treated with piperidine to yield PZ-1. The synthesis of PZ-1 has been reported in several scientific publications, and the yield of the reaction is high. The purity of PZ-1 can be achieved through recrystallization and column chromatography.
科学的研究の応用
PZ-1 has shown potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, PZ-1 has been shown to inhibit the growth of cancer cells and induce apoptosis. PZ-1 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, PZ-1 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
特性
IUPAC Name |
4-pyrazin-2-yloxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2/c18-17(19,20)13-3-1-2-4-14(13)23-16(25)24-9-5-12(6-10-24)26-15-11-21-7-8-22-15/h1-4,7-8,11-12H,5-6,9-10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPYZDVBYQZFIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pyrazin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N'-(5-chloro-2-oxoindolin-3-ylidene)-4-(3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanehydrazide](/img/structure/B2914330.png)
![3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea](/img/structure/B2914332.png)


![diethyl (E,4E)-4-[amino-[4-(4-methoxyphenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate](/img/structure/B2914336.png)
![1-(2-Tert-butyl-6-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2914337.png)
![S-[(2,4-Dibromophenyl)methyl] ethanethioate](/img/structure/B2914338.png)
![tert-butyl N-[(1R,2R)-rel-2-phenylcyclopropyl]carbamate](/img/no-structure.png)
![5-((4-Benzhydrylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2914342.png)
![[1-(3-Naphthalen-2-yloxypropyl)benzimidazol-2-yl]methanol](/img/structure/B2914343.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide](/img/structure/B2914344.png)
![4-[3-(3-Chlorophenyl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2914346.png)

